Cas no 866135-74-2 (4-cyclopropanecarbonyl-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole)

4-cyclopropanecarbonyl-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole 化学的及び物理的性質
名前と識別子
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- CYCLOPROPYL[1-(3,4-DICHLOROPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANONE
- 4-cyclopropanecarbonyl-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole
- Methanone, cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-
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4-cyclopropanecarbonyl-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 7X-0878-0.5G |
cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone |
866135-74-2 | >90% | 0.5g |
£385.00 | 2023-09-08 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00907228-1g |
4-Cyclopropanecarbonyl-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole |
866135-74-2 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
A2B Chem LLC | AI74317-5mg |
4-cyclopropanecarbonyl-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole |
866135-74-2 | >90% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AI74317-1g |
4-cyclopropanecarbonyl-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole |
866135-74-2 | >90% | 1g |
$1295.00 | 2024-04-19 | |
A2B Chem LLC | AI74317-500mg |
4-cyclopropanecarbonyl-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole |
866135-74-2 | >90% | 500mg |
$720.00 | 2024-04-19 | |
A2B Chem LLC | AI74317-10mg |
4-cyclopropanecarbonyl-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole |
866135-74-2 | >90% | 10mg |
$240.00 | 2024-04-19 | |
abcr | AB581799-1g |
Cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone; . |
866135-74-2 | 1g |
€1312.80 | 2024-08-02 | ||
Key Organics Ltd | 7X-0878-1G |
cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone |
866135-74-2 | >90% | 1g |
£770.00 | 2023-09-08 | |
Key Organics Ltd | 7X-0878-5MG |
cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone |
866135-74-2 | >90% | 5mg |
£46.00 | 2023-09-08 | |
Key Organics Ltd | 7X-0878-10MG |
cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone |
866135-74-2 | >90% | 10mg |
£63.00 | 2023-09-08 |
4-cyclopropanecarbonyl-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole 関連文献
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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8. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
4-cyclopropanecarbonyl-1-(3,4-dichlorophenyl)-1H-1,2,3-triazoleに関する追加情報
Introduction to 4-cyclopropanecarbonyl-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole (CAS No. 866135-74-2)
4-cyclopropanecarbonyl-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole, identified by its CAS number 866135-74-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the triazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of both a cyclopropanecarbonyl moiety and a 3,4-dichlorophenyl substituent imparts unique chemical and pharmacological properties, making it a promising candidate for further exploration in drug discovery and development.
The cyclopropanecarbonyl group is a key feature of this molecule, contributing to its stability and reactivity in various chemical transformations. This structural element has been widely studied for its ability to enhance binding affinity in protein-ligand interactions, a crucial factor in the design of small-molecule inhibitors. On the other hand, the 3,4-dichlorophenyl group introduces electron-withdrawing effects, which can modulate the electronic properties of the triazole ring and influence its interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 4-cyclopropanecarbonyl-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole as a scaffold for developing novel therapeutic agents. Studies have demonstrated that the combination of these structural features can lead to compounds with enhanced efficacy against various diseases, including cancer and infectious disorders. The triazole ring itself is well-documented for its antimicrobial and anti-inflammatory properties, while the dichlorophenyl moiety has shown promise in inhibiting key enzymes involved in pathogenic processes.
In particular, research has focused on leveraging the 1H-1,2,3-triazole core for its ability to form stable hydrogen bonds with biological targets. This property is particularly valuable in designing drugs that require precise binding to specific receptors or enzymes. The cyclopropanecarbonyl group further enhances this capability by providing additional interaction points with polar residues in proteins. Such features make this compound an attractive candidate for further investigation in rational drug design.
The synthesis of 4-cyclopropanecarbonyl-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the triazole ring efficiently. These techniques not only improve the synthetic route but also allow for modifications at various positions of the molecule to tailor its pharmacological properties.
One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. For instance, preliminary studies have suggested that derivatives of 4-cyclopropanecarbonyl-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole may exhibit inhibitory activity against kinases and other enzymes overexpressed in cancer cells. The dichlorophenyl group has been shown to interact with critical residues in these enzymes, disrupting their function and potentially leading to therapeutic effects.
Moreover, the structural versatility of this compound allows for further derivatization to explore new pharmacological profiles. By modifying either the cyclopropanecarbonyl or 3,4-dichlorophenyl moiety, researchers can generate a library of analogs with distinct biological activities. Such libraries are invaluable tools for high-throughput screening (HTS) campaigns aimed at identifying lead compounds for drug development.
The role of computational methods in optimizing derivatives of 4-cyclopropanecarbonyl-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole cannot be overstated. Molecular docking simulations have been instrumental in predicting binding affinities and identifying optimal modifications. These simulations help researchers prioritize which analogs are most likely to exhibit desired biological effects while minimizing off-target interactions.
In conclusion,4-cyclopropanecarbonyl-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole (CAS No. 866135-74-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Ongoing research continues to uncover new ways to exploit its properties for developing innovative treatments against various diseases. As our understanding of molecular interactions deepens,this compound is poised to play a crucial role in shaping the future of drug discovery.
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